Home > Products > Screening Compounds P46580 > Desethyl chloroquine diphosphate
Desethyl chloroquine diphosphate - 247912-76-1

Desethyl chloroquine diphosphate

Catalog Number: EVT-3255716
CAS Number: 247912-76-1
Molecular Formula: C16H28ClN3O8P2
Molecular Weight: 487.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desethyl chloroquine diphosphate is a major metabolite of chloroquine diphosphate, an antimalarial drug. [] It forms as a product of chloroquine's metabolism in the liver. [] This metabolite retains some antimalarial activity, albeit lower than the parent compound, chloroquine. [] Desethyl chloroquine diphosphate's presence in biological samples, such as plasma, is utilized to study chloroquine's pharmacokinetic properties and metabolic pathways. [, ]

Chloroquine Diphosphate

  • Compound Description: Chloroquine diphosphate (CQDP) is a well-known antimalarial drug with anti-inflammatory properties. It has been used to treat various inflammatory diseases, including rheumatoid arthritis and lupus erythematosus [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It has also been investigated as a potential treatment for cancer [, ]. CQDP is known to inhibit autophagy [, , , ].
  • Relevance: Chloroquine diphosphate is the parent compound of Desethyl chloroquine diphosphate. Desethyl chloroquine diphosphate is a major metabolite of chloroquine diphosphate, formed by N-deethylation [, ]. Structurally, Desethyl chloroquine diphosphate differs from chloroquine diphosphate by the presence of one less ethyl group on the terminal nitrogen atom of the side chain.

Bisdesethylchloroquine

  • Compound Description: Bisdesethylchloroquine is a metabolite of chloroquine formed by a second N-deethylation step []. It has been tested for in vitro activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and found to be less active than both chloroquine and desethylchloroquine [].

Dihydroartemisinin

  • Compound Description: Dihydroartemisinin (DHA) is a potent antimalarial drug often used in combination therapies [].
  • Relevance: While not structurally related to Desethyl chloroquine diphosphate, DHA was investigated in conjunction with chloroquine diphosphate as a co-encapsulated drug for enhanced antimalarial activity []. This highlights the exploration of combination therapies that may include Desethyl chloroquine diphosphate or its parent compound for treating malaria.

Salidroside

  • Compound Description: Salidroside (Sal) is a bioactive compound extracted from the rhizome of Rhodiola rosea L. It exhibits a variety of biological activities, including antitumor effects [].
  • Relevance: Salidroside, while not structurally related to Desethyl chloroquine diphosphate, has been studied in combination with chloroquine diphosphate for potential synergistic anticancer effects, particularly in inducing apoptosis and influencing autophagy in liver cancer cells []. This research suggests the potential for investigating combinations of other therapeutic agents, including metabolites like Desethyl chloroquine diphosphate, with established drugs to enhance their efficacy against various diseases.
Overview

Desethyl chloroquine diphosphate is an important metabolite of chloroquine, a well-known antimalarial drug. This compound is primarily recognized for its role in the treatment of malaria and has garnered attention for its potential applications in other therapeutic areas, including autoimmune diseases and cancer therapy. Desethyl chloroquine is characterized by its chemical structure, which is derived from chloroquine through the process of demethylation.

Source and Classification

Desethyl chloroquine is classified as an antiplasmodic agent and a metabolite of chloroquine. It is produced in the human body following the administration of chloroquine, where it undergoes metabolic processes primarily in the liver. The compound can be sourced from various suppliers for research purposes, including Sigma-Aldrich and MedChemExpress, which provide it in high purity for scientific applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of desethyl chloroquine can be achieved through several methods, primarily focusing on the demethylation of chloroquine. The most common approach involves enzymatic reactions facilitated by cytochrome P450 enzymes in the liver, which convert chloroquine into desethyl chloroquine. This metabolic pathway highlights the compound's reliance on biological processes for its formation rather than synthetic routes.

Molecular Structure Analysis

Structure and Data

Desethyl chloroquine diphosphate has a complex molecular structure characterized by a quinoline backbone with various functional groups. Its chemical formula is C18H22ClN3O8PC_{18}H_{22}ClN_3O_8P, and it features a diphosphate group that enhances its solubility and bioavailability.

  • Molecular Weight: Approximately 433.80 g/mol
  • Structural Formula: The structural representation includes a central quinoline ring with chlorine substitutions and a phosphate moiety.

This structure contributes to its pharmacological activity, influencing how it interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Desethyl chloroquine participates in several chemical reactions relevant to its pharmacological activity:

  1. Metabolism: As mentioned earlier, desethyl chloroquine is primarily formed through the metabolic conversion of chloroquine via cytochrome P450 enzymes.
  2. Interaction with Biological Targets: Desethyl chloroquine exhibits interactions with various receptors and enzymes, contributing to its antimalarial effects. Its mechanism involves inhibition of heme polymerization, which prevents malaria parasites from detoxifying heme, leading to their death.
  3. Stability Studies: Research has investigated the stability of desethyl chloroquine under various conditions, including different pH levels and temperatures, which are critical for understanding its storage and application in therapeutic settings .
Mechanism of Action

Process and Data

The mechanism of action of desethyl chloroquine involves several pathways:

  • Antimalarial Activity: Desethyl chloroquine inhibits the growth of malaria parasites by interfering with their ability to metabolize hemoglobin. The compound accumulates in the parasite's food vacuole, where it prevents the conversion of toxic heme into non-toxic forms.
  • Immunomodulatory Effects: Recent studies have suggested that desethyl chloroquine may modulate immune responses by affecting toll-like receptors (TLRs) and autophagy pathways, which could have implications for treating autoimmune diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desethyl chloroquine diphosphate exhibits several notable physical and chemical properties:

These properties are critical for its formulation into pharmaceutical products.

Applications

Scientific Uses

Desethyl chloroquine has several applications in scientific research:

  1. Antimalarial Research: It serves as a key reference compound in studies aimed at understanding malaria treatment mechanisms.
  2. Pharmacokinetics Studies: Researchers utilize desethyl chloroquine to investigate drug metabolism and pharmacokinetics following chloroquine administration.
  3. Cancer Therapy Investigations: Emerging research suggests potential roles for desethyl chloroquine in cancer treatment due to its ability to inhibit autophagy and enhance chemotherapy efficacy .
Metabolic Pathways and Biotransformation Mechanisms

Cytochrome P450-Mediated N-Deethylation Enzymology

Desethyl chloroquine (DCQ) is the primary bioactive metabolite of chloroquine (CQ), formed via cytochrome P450 (CYP)-mediated N-deethylation. This biotransformation occurs through sequential oxidative reactions catalyzed predominantly by hepatic CYP isoforms. The initial N-deethylation of chloroquine to monodesethylchloroquine (desethylchloroquine) is primarily mediated by CYP2C8 (60-70% contribution) and CYP3A4/5 (20-30% contribution), with minor roles for CYP2D6, CYP1A2, and CYP2C19 [1] [5]. The secondary N-deethylation (forming didesethylchloroquine) is mainly catalyzed by CYP3A4/5 [1].

Table 1: CYP Isozyme Contributions to Chloroquine N-Deethylation

CYP IsoformReaction SpecificityKinetic ParametersRelative Contribution
CYP2C8Primary N-deethylationKm: 444 ± 121 µM60-70%
Vmax: 617 ± 128 pmol/min/mg
CYP3A4/5Primary & SecondaryKm: High-affinity: 0.21 mM20-30%
N-deethylationLow-affinity: 3.43 mM
CYP2D6Minor metabolismKm: Low, Vmax: Low<10%
CYP2C19Minor metabolismNot quantified<10%

Mechanistically, CYP enzymes facilitate the oxidation of the tertiary amine group in chloroquine's side chain, forming a carbinolamine intermediate that spontaneously decomposes to yield DCQ and acetaldehyde. This process demonstrates substrate stereoselectivity: The (S)-(+)-chloroquine enantiomer undergoes faster metabolism than the (R)-(-)-enantiomer, leading to higher plasma concentrations of (R)-(-)-chloroquine and differential DCQ formation [1]. Chloroquine also acts as a weak inhibitor of CYP2D6 (in vitro IC₅₀: ~15 µM), potentially suppressing its own metabolism via this pathway in a concentration-dependent manner [1] [8].

Interindividual Variability in Metabolic Clearance

Interindividual differences in DCQ formation arise from genetic polymorphisms, disease states, and cellular distribution factors:

  • Genetic Polymorphisms: CYP2C82 (rs11572103) and *3 (rs11572080, rs10509681) alleles reduce enzymatic activity by 30-60%, significantly decreasing DCQ formation in carriers. Similarly, CYP2C19 poor metabolizers exhibit reduced secondary metabolism. Population-specific allele frequencies create ethnic variability: CYP2C83 occurs in 10-15% of Europeans but is rare in Asians and Africans [1] [8].
  • Disease-Induced Modulation: Inflammatory conditions like rheumatoid arthritis and COVID-19 alter CYP expression. Acute inflammation downregulates CYP3A4 activity by 40-60%, while chronic inflammation in diseases like Crohn's upregulates CYP3A4/5 and P-glycoprotein expression. This reshapes the DCQ formation profile and prolongs the parent drug's half-life [1] [5].
  • Cellular Sequestration: Chloroquine and DCQ concentrate in blood cells, exhibiting a blood-to-plasma ratio of 3-10:1. Thrombocytes and granulocytes contain 70-85% of whole-blood DCQ due to lysosomal trapping. This partitioning reduces metabolic clearance availability and causes assay-dependent concentration variations: Serum DCQ levels are 2-4× higher than plasma due to compound release during clotting [3] [2].

Table 2: Factors Influencing DCQ Metabolic Variability

Variability FactorEffect on DCQ FormationMagnitude of ImpactClinical Consequence
CYP2C8*3 alleleReduced primary metabolism↓ 30-60%Higher CQ exposure
CYP3A4 inflammation downregulationSlowed secondary metabolism↓ 40-60%Altered metabolite ratios
Thrombocyte sequestrationReduced metabolic accessBlood:Plasma ratio 5-10Assay matrix differences
Serum vs. plasma measurementClotting-induced releaseSerum levels 2-4× higherSampling protocol critical

Interspecies Differences in Biotransformation Profiles

Biotransformation pathways of chloroquine to DCQ vary significantly across species, affecting the translational relevance of preclinical data:

  • Metabolic Rate Disparities: Humans exhibit slower DCQ formation (in vivo clearance: 0.1–0.25 L/h/kg) than mice (9.9 L/h/kg in healthy mice). Malaria infection further reduces clearance in mice (7.9 L/h/kg) and humans, extending chloroquine's half-life by 2-3× in both species. The terminal half-life of DCQ exceeds that of the parent compound in all mammals due to its slower elimination from deep tissue compartments [6] [8].
  • Enzyme Contribution Variations: While CYP2C orthologs dominate human metabolism, rodent CYP2D isoforms contribute more significantly to murine N-deethylation. Canine models show negligible CYP2C involvement but prominent CYP3A-mediated metabolism. These differences necessitate careful species selection for toxicity or efficacy studies of DCQ [6].
  • Allometric Scaling Challenges: Interspecies allometry for chloroquine yields the following relationships:
  • Clearance (CL) = 3.86 × W⁰.⁵⁶
  • Volume of Distribution (V) = 230 × W⁰.⁹⁴
  • Half-life (t₁/₂) = 123 × W⁰.²These equations reveal nonlinear pharmacokinetics: Volume of distribution scales nearly proportionally to body weight (W), explaining DCQ's extensive tissue penetration. However, clearance scaling exponents <1 indicate slower metabolic transformation in larger species, consistent with observed human-mouse differences [6].

Table 3: Species-Specific Chloroquine Disposition Parameters

ParameterHumanMouse (Healthy)Mouse (Infected)Allometric Scaling Exponent
CL (L/h/kg)0.1–0.259.97.93.86 × W⁰.⁵⁶
V (L/kg)150–8006671,122230 × W⁰.⁹⁴
t₁/₂ (h)150–29046.699.3123 × W⁰.²
Major CYP Isoforms2C8, 3A42D-dominated2D-dominatedNot applicable

These metabolic differences have critical implications for in vitro–in vivo extrapolation: Human hepatocyte or microsomal systems better predict DCQ formation than rodent in vivo models. Additionally, infection-mediated changes in metabolism highlight the need for disease-state pharmacokinetic studies in relevant animal models [6] [8].

Properties

CAS Number

247912-76-1

Product Name

Desethyl chloroquine diphosphate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C16H28ClN3O8P2

Molecular Weight

487.8 g/mol

InChI

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4)

InChI Key

PIKNKEKUPZTKFZ-UHFFFAOYSA-N

SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.